N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide
Description
N'-[(1E)-1-(4-Chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide is a carbohydrazide derivative featuring a 4-chloro-3-nitrophenyl group attached via an ethylidene linkage to a methoxycarbohydrazide moiety.
Properties
IUPAC Name |
methyl N-[(E)-1-(4-chloro-3-nitrophenyl)ethylideneamino]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O4/c1-6(12-13-10(15)18-2)7-3-4-8(11)9(5-7)14(16)17/h3-5H,1-2H3,(H,13,15)/b12-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMFGNBRFCGFBL-WUXMJOGZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and methoxycarbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets. The compound’s nitro and chloro groups play a crucial role in its reactivity and interaction with biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activity .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Analogs
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound's 3-nitro and 4-chloro substituents enhance electrophilicity compared to analogs with hydroxy (-OH) or methoxy (-OCH₃) groups, which are electron-donating .
- Solubility : Hydroxy-substituted analogs (e.g., compounds 2 and 5) exhibit higher polarity and water solubility due to -OH groups, whereas chloro/nitro-substituted derivatives (e.g., target compound) are more lipophilic .
- Biological Activity : Thiophene- and pyridine-containing analogs (e.g., and ) show enhanced antimicrobial and metal-chelating properties, respectively, due to heterocyclic aromatic systems .
Spectroscopic Comparison :
Table 2: IR Spectral Data of Selected Compounds
Key Observations :
- The C=O and C=N stretches are consistent across analogs (~1650–1670 cm⁻¹ and ~1600–1630 cm⁻¹, respectively), confirming the hydrazide backbone .
- Hydroxy-substituted compounds exhibit broad O–H stretches (~3400–3500 cm⁻¹), absent in the target compound .
Key Observations :
- Metal Chelation : Pyridine-containing analogs () form stable complexes with transition metals, enabling applications in catalysis or metallodrugs .
Crystallographic and Physicochemical Properties
- Crystal Packing : Analogs like N'-[(1E)-1-(2,4-dihydroxyphenyl)ethylidene]pyridine-4-carbohydrazide () exhibit intermolecular hydrogen bonding via –OH and C=O groups, enhancing stability. The target compound’s nitro group may promote π-π stacking or dipole interactions .
- Melting Points : Hydroxy-substituted analogs (e.g., L1, m.p. 183°C ) generally have higher melting points than chloro/nitro derivatives due to hydrogen bonding.
Biological Activity
N'-[(1E)-1-(4-chloro-3-nitrophenyl)ethylidene]methoxycarbohydrazide, with the CAS number 337924-85-3, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C10H10ClN3O4
- Molecular Weight : 253.66 g/mol
- CAS Number : 337924-85-3
The compound features a hydrazone linkage, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of hydrazone derivatives. This compound has shown notable efficacy against a range of bacterial strains.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 40 µg/mL |
The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although further studies are required to elucidate the exact pathways involved.
Anticancer Activity
Research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction in Cancer Cell Lines
In a controlled study, this compound was tested on human breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value : 25 µM
- Mechanism : Induction of caspase-dependent apoptosis pathways.
Cytotoxicity and Safety Profile
While the compound shows promise in antimicrobial and anticancer activities, its cytotoxicity must be evaluated. Preliminary toxicity studies indicate that at therapeutic concentrations, it exhibits low toxicity towards normal human cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| Normal Human Fibroblasts | >100 | Low cytotoxicity |
| MCF-7 (Cancer) | 25 | Significant cytotoxicity |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- DNA Intercalation : Potential intercalation into DNA could disrupt replication processes.
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in target cells may lead to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
